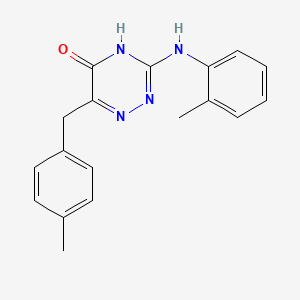

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 4-methylbenzyl group at position 6 and an o-tolylamino (2-methylphenylamino) group at position 2. The compound’s structure combines aromatic and alkyl substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(2-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-7-9-14(10-8-12)11-16-17(23)20-18(22-21-16)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFSJHDNCFFTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-methylbenzyl and o-tolylamino groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, resulting in the formation of partially or fully reduced derivatives.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzaldehyde or benzoic acid derivatives, while reduction of the triazine ring can produce dihydrotriazine compounds.

Scientific Research Applications

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazinone core is versatile, with substituents dictating pharmacological or agrochemical efficacy. Key comparisons include:

Table 1: Substituent Profiles and Key Properties

Physicochemical Properties

- Solubility: Metribuzin’s high water solubility contrasts with the target compound’s hydrophobic 4-methylbenzyl and o-tolylamino groups, which may reduce solubility but improve lipid membrane penetration .

- Toxicity: Halogenated triazinones (e.g., fluorine-containing derivatives in ) show higher toxicity to Daphnia magna. The target compound’s lack of halogens suggests lower environmental toxicity, akin to halogen-free oxazolones .

Research Findings and Implications

- Oncological Applications :

Aromatic substituents align with PASS predictions for kinase inhibition (), warranting investigation into antiproliferative effects . - Toxicity and Environmental Impact : The absence of halogens and sulfhydryl groups may reduce ecological risks, making it a candidate for sustainable agrochemical development .

Biological Activity

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The compound features a triazine ring substituted with a 4-methylbenzyl group and an o-tolylamino group, which contribute to its unique chemical properties and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 3-(2-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |

| Molecular Formula | C₁₈H₁₈N₄O |

| CAS Number | 898651-27-9 |

| Molecular Weight | 306.36 g/mol |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors, altering their activity and triggering downstream effects.

Biological Activities

Research indicates that this triazine derivative exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation.

- Anti-inflammatory Effects: The compound has been explored for its potential in reducing inflammation through modulation of cytokine production.

- Antimicrobial Properties: Some studies have indicated that it may exhibit antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar triazine compounds, providing insights into the potential applications of this compound:

-

Anticancer Studies:

- A study published in Cancer Research demonstrated that triazine derivatives can inhibit cancer cell growth through apoptosis induction.

- Another investigation highlighted the role of triazine compounds in disrupting cell cycle progression in cancer cells.

-

Inflammatory Response:

- Research published in Journal of Inflammation indicated that triazine derivatives could modulate inflammatory pathways by inhibiting NF-kB signaling.

-

Antimicrobial Activity:

- A study found that related compounds showed significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with similar triazine derivatives is essential.

| Compound | Biological Activity |

|---|---|

| 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one | Moderate anticancer activity |

| 6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one | Strong anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.